(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Antimicrobial Screening : A study by Desai et al. (2013) focused on the synthesis of a series of compounds with structures closely related to the specified chemical, highlighting their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This research suggests that derivatives of the chemical structure have potential applications in developing treatments for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Antiproliferative and Antimicrobial Properties : Research conducted by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds, which share a structural resemblance with the specified chemical, demonstrated significant DNA protective ability against oxidative stress and strong antimicrobial activity. These findings suggest that similar compounds might be explored for their potential in cancer therapy and as antimicrobial agents (Gür et al., 2020).
Biological Activities
Photodynamic Therapy Applications : A study by Pişkin et al. (2020) on the synthesis and characterization of new zinc phthalocyanine compounds, which are structurally related to the specified molecule, showed promising applications in photodynamic therapy for cancer treatment due to their significant singlet oxygen quantum yield and fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Hypoglycemic and Hypolipidemic Activity : Mehendale-Munj et al. (2011) synthesized molecules containing the thiazolidinedione ring, similar to the target chemical, and evaluated their efficacy in lowering blood glucose and lipid levels in a type-2 diabetes model. These compounds showed a significant reduction in blood glucose levels, suggesting their potential application in diabetes management (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Thiazolide-Induced Apoptosis in Tumor Cells : Brockmann et al. (2014) explored thiazolides, compounds similar to the specified chemical, for their ability to induce apoptosis in colorectal tumor cells. The study found that certain structural features of thiazolides are crucial for interacting with specific cellular targets and inducing cell death, highlighting their potential in cancer therapy (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).
Mechanism of Action
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-12-9-14(23-3)15(24-4)10-16(12)25-18(20)19-17(21)11-7-5-6-8-13(11)22-2/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHXXQPDILLRRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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